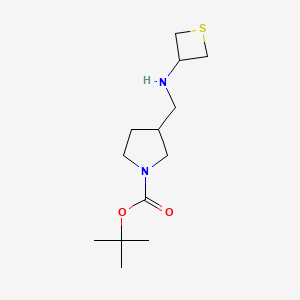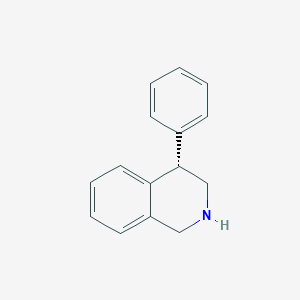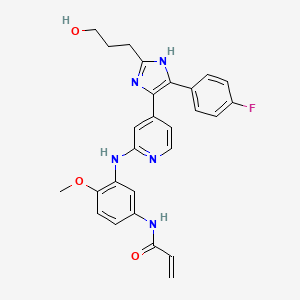
N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide is a synthetic organic compound that features an imidazole ring and a hydroxyimino group. Compounds with imidazole rings are often biologically active and can be found in various pharmaceuticals and biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethyl Group: The imidazole ring is then alkylated with an ethyl group using reagents such as ethyl bromide in the presence of a base.
Introduction of the Hydroxyimino Group: The final step involves the reaction of the intermediate with hydroxylamine to form the hydroxyimino group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying enzyme activities or as a ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The hydroxyimino group might participate in hydrogen bonding or redox reactions, influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Metronidazole: An antibiotic with an imidazole ring.
Oxime Derivatives: Compounds with hydroxyimino groups used in various chemical applications.
Uniqueness
N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide is unique due to the combination of the imidazole ring and the hydroxyimino group, which might confer specific biological activities or chemical reactivity not found in other compounds.
Propriétés
Formule moléculaire |
C7H10N4O2 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
(2E)-2-hydroxyimino-N-[2-(1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C7H10N4O2/c12-7(4-11-13)9-2-1-6-3-8-5-10-6/h3-5,13H,1-2H2,(H,8,10)(H,9,12)/b11-4+ |
Clé InChI |
PUXCDCSABRMGHG-NYYWCZLTSA-N |
SMILES isomérique |
C1=C(NC=N1)CCNC(=O)/C=N/O |
SMILES canonique |
C1=C(NC=N1)CCNC(=O)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12947959.png)


![4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol](/img/structure/B12947979.png)
![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one](/img/structure/B12947984.png)

![4-Ethoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12948010.png)






![tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate](/img/structure/B12948048.png)
